Hydrogen Bond Donor Count: N1-Methyl vs N1-H
The N1-methyl substitution abolishes the hydrogen-bond donor (HBD) present in the N1‑H analog. The target compound has an HBD count of 0, whereas tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 657428-42-7) has an HBD count of 1, as computed by Cactvs [1][2]. Elimination of the pyrazole N1-H reduces potential for intermolecular hydrogen bonding, which can enhance passive membrane permeability and reduce off‑target protein binding.
| Evidence Dimension | Hydrogen bond donor (HBD) count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (HBD = 1) |
| Quantified Difference | HBD reduced by 1 (100% reduction in HBD count) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) – in silico prediction |
Why This Matters
A lower HBD count is a key parameter in the Lipinski Rule of 5 and is associated with improved passive permeability and reduced efflux liability, directly impacting the selection of this building block for lead optimization programs targeting intracellular kinases.
- [1] PubChem Compound Summary for CID 71711018, tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (HBD = 0). View Source
- [2] PubChem Compound Summary for CID 7147072, tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (HBD = 1). View Source
